molecular formula C19H16O B14529529 2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one CAS No. 62790-46-9

2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one

Cat. No.: B14529529
CAS No.: 62790-46-9
M. Wt: 260.3 g/mol
InChI Key: UFWRYYOJZUQBFK-UHFFFAOYSA-N
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Description

2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one is an organic compound with a unique structure that combines a cyclopentadiene ring with a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one typically involves the reaction of cyclopentadiene with benzaldehyde under acidic conditions to form the intermediate product, which is then further reacted with phenylmagnesium bromide to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopentadiene ring and diphenylethanone moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane
  • 5-(Cyclopenta-1,3-dien-1-yl)-2-methylpyridine
  • Cyclopenta-2,4-dien-1-yltrimethylsilane

Uniqueness

2-(Cyclopenta-1,3-dien-1-yl)-1,2-diphenylethan-1-one is unique due to its specific combination of a cyclopentadiene ring and a diphenylethanone moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62790-46-9

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-cyclopenta-1,3-dien-1-yl-1,2-diphenylethanone

InChI

InChI=1S/C19H16O/c20-19(17-13-5-2-6-14-17)18(16-11-7-8-12-16)15-9-3-1-4-10-15/h1-11,13-14,18H,12H2

InChI Key

UFWRYYOJZUQBFK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=C1C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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